1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. Common starting materials might include 2,4-dichlorobenzaldehyde and triazole derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as antifungal or anticancer activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. For instance, in biological systems, it might inhibit the activity of certain enzymes or disrupt cellular processes. The triazole ring is known to bind to iron in heme-containing enzymes, potentially leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole compound with antifungal properties.
Ketoconazole: A triazole used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Comparison
Compared to these similar compounds, 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- might exhibit unique properties due to the presence of the 2,4-dichlorophenyl groups and the specific arrangement of functional groups
Properties
CAS No. |
107658-58-2 |
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Molecular Formula |
C17H11Cl4N3O2 |
Molecular Weight |
431.1 g/mol |
IUPAC Name |
1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H11Cl4N3O2/c18-10-1-3-12(14(20)5-10)16(25)17(26,7-24-9-22-8-23-24)13-4-2-11(19)6-15(13)21/h1-6,8-9,26H,7H2 |
InChI Key |
XWAQURAHRVQMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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